molecular formula C14H10ClFN2O2S B8809469 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-

Cat. No. B8809469
M. Wt: 324.8 g/mol
InChI Key: BGWJCIQKWKCECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C14H10ClFN2O2S and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-

Molecular Formula

C14H10ClFN2O2S

Molecular Weight

324.8 g/mol

IUPAC Name

4-chloro-5-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10ClFN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(15)12(16)8-17-14(11)18/h2-8H,1H3

InChI Key

BGWJCIQKWKCECB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.30 g of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, 1.6 g of 4-methylbenzenesulfonyl chloride, 3.40 g of sodium hydroxide dissolved in 16 cm3 of water, and 0.052 g of tetrabutylammonium hydrogen sulfate in 200 cm3 of toluene is stirred for about 24 hours in the region of 20° C. The mixture is diluted with 500 cm3 of ethyl acetate; the organic phase is washed with three times 200 cm3 of water, dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure (13 kPa). The residue is purified by flash chromatography on a column of silica [eluent: dichloromethane]. 1.90 μg of 4-chloro-5-fluoro-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine are thus obtained in the form of a powder, the characteristics of which are as follows:
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0.052 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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